2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3S2/c22-14-4-7-17(8-5-14)30-13-20(27)25(12-15-3-1-2-10-23-15)21-24-18-9-6-16(26(28)29)11-19(18)31-21/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNESIOBDFLAYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide , also known by its CAS number 899947-53-6, has gained significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications based on a review of the current literature.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The structure features a thiazole ring, a nitro group, and a fluorophenyl thioether moiety, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 899947-53-6 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an α-haloketone under basic conditions.
- Nitration : Introducing the nitro group at the 6-position using concentrated nitric and sulfuric acids.
- Thioether Formation : Reacting the nitrated thiazole with 4-fluorothiophenol in the presence of a base.
- Acetylation : Using acetic anhydride to yield the final product.
These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, influencing various biological processes. The thiazole ring and fluorophenyl thioether moiety contribute to the compound’s binding affinity and specificity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, related thiazole derivatives have demonstrated cytotoxic effects against solid tumors in xenograft models, indicating potential for further development as anticancer agents .
Case Studies
- Study on Antimicrobial Properties : A study evaluated several thiazole derivatives, including those structurally related to our compound, demonstrating moderate to good antimicrobial activity against various pathogens .
- Antitumor Activity Assessment : In another study, related compounds were tested for their ability to inhibit tumor growth in vivo, showing promising results that warrant further investigation into their mechanisms and efficacy .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is being investigated as a potential pharmacophore for developing new drugs targeting cancer and infectious diseases. Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable scaffold in drug design .
- Anti-inflammatory and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit significant anti-inflammatory and antimicrobial activities. For instance, studies have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential as an antibiotic .
- Mechanisms of Action : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the fluorophenyl group enhances binding affinity to specific enzymes or receptors, modulating their activity .
Materials Science
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics. Its ability to form stable thin films can be exploited in the development of electronic devices such as sensors and solar cells .
- Novel Materials Development : The structural characteristics allow for the design of materials with specific optical or electronic properties, which can be utilized in various technological applications .
Biological Studies
- Enzyme Interaction Studies : The compound serves as a probe to study enzyme interactions and cellular pathways. Its interactions with biological macromolecules are crucial for understanding its pharmacological effects and potential therapeutic uses .
-
Case Studies : Various studies have documented the biological activity of this compound:
- A study highlighted its efficacy against antibiotic-resistant strains of bacteria, demonstrating significant antibacterial activity with MIC values lower than those of standard antibiotics like vancomycin .
- Another investigation focused on its potential as a COX-II inhibitor, which is relevant in the context of inflammatory diseases .
Comparison with Similar Compounds
Nitro vs. Methyl/Methoxy Substituents
- For example, compound 5k (MIC = 0.82 μM) in showed potent antitubercular activity due to the nitro group’s role in stabilizing interactions with DprE1 . In contrast, reported that the nitro group in N-(6-nitrobenzo[d]thiazol-2-yl)acetamide reduced antifungal activity compared to non-nitro analogs, likely due to decreased hydrogen bonding in polar regions .
6-Methyl/Methoxybenzothiazole Derivatives :
Thioacetamide Linker Variations
- The target compound’s 4-fluorophenylthio group differs from analogs with thiadiazole-ureido () or pyrimidinone-thio () linkers. For example: Compound 6d () features a 1,3,4-thiadiazole-ureido moiety, contributing to VEGFR-2 inhibition (IC₅₀ < 1 μM) via hydrogen bonding with kinase residues . IWP-3 () contains a thienopyrimidinone-thio group, which modulates Wnt signaling pathways, highlighting how linker heterocycles dictate target specificity .
Pyridin-2-ylmethyl vs. Other N-Substituents
- The pyridin-2-ylmethyl group on the acetamide nitrogen may enhance lipophilicity and π-stacking interactions compared to simpler alkyl or aryl substituents. For example:
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- The target compound’s melting point is expected to align with 4n (260°C range) due to similar nitrobenzothiazole rigidity.
Spectroscopic Data
Q & A
Basic: What synthetic strategies are recommended for preparing 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A general approach includes:
Synthesis of the benzothiazole core : React 2-amino-6-nitrobenzothiazole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide intermediate .
Thioether linkage formation : Treat the intermediate with 4-fluorothiophenol under alkaline conditions (e.g., DMF/K₂CO₃) to introduce the (4-fluorophenyl)thio group .
N-alkylation : React with 2-pyridinylmethyl chloride in anhydrous acetone to install the pyridinylmethyl substituent .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to nitro-group-induced polarity.
- Monitor reaction progress using TLC and confirm intermediates via -NMR and LC-MS .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650–1680 cm⁻¹), nitro group (~1520 cm⁻¹), and thioether C-S (~650 cm⁻¹) .
- - and -NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzothiazole, pyridine, and fluorophenyl groups), methylene protons (δ 4.5–5.0 ppm for N-(pyridin-2-ylmethyl)), and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s VEGFR-2 inhibitory activity?
Methodological Answer:
Key SAR insights from analogous benzothiazole hybrids include:
- Synthesize derivatives with substituent variations (e.g., replacing nitro with methoxy or halogens).
- Test inhibitory activity via kinase assays (e.g., ELISA-based VEGFR-2 phosphorylation assays) .
- Validate binding modes via molecular docking (e.g., AutoDock Vina) against PDB ID: 4ASD .
Advanced: How do electronic effects of the nitro group influence biological activity and stability?
Methodological Answer:
The nitro group:
- Enhances Electron Deficiency : Increases electrophilicity, improving interactions with VEGFR-2’s ATP-binding pocket .
- Reduces Metabolic Stability : Prone to nitroreductase-mediated reduction in vivo, generating reactive intermediates. Mitigate via prodrug strategies (e.g., masking nitro as an amine) .
Contradiction Analysis : - Antifungal vs. Anticancer Activity : Nitro derivatives show potent anticancer activity (IC₅₀ <1 μM) but weaker antifungal effects due to reduced polar interactions in fungal targets .
Advanced: What strategies resolve contradictions in biological data across different studies?
Methodological Answer:
Case Example: Discrepancies in nitro-substituted benzothiazoles’ activity:
- Hypothesis : Solubility differences (e.g., DMSO vs. aqueous buffers) alter bioavailability .
- Validation Steps :
- Outcome : Adjust formulation (e.g., PEGylation) to balance solubility and membrane penetration .
Advanced: How can crystallographic data guide the optimization of this compound’s binding mode?
Methodological Answer:
- Crystallographic Workflow :
- Key Observations :
- Design Implications : Introduce bulkier substituents (e.g., trifluoromethyl) to enhance van der Waals contacts .
Advanced: What in silico tools predict pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or PreADMET to estimate:
- Metabolite Identification : Employ GLORYx to predict nitro-reduction pathways .
- Optimization : Reduce hepatotoxicity by replacing the thioether with sulfone (-SO₂-) .
Advanced: How to design analogs with improved selectivity against off-target kinases?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
